2-Cyclobutyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine;dihydrochloride
Description
Properties
IUPAC Name |
2-cyclobutyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2S.2ClH/c12-8-5-2-6-9-10(8)13-11(14-9)7-3-1-4-7;;/h7-8H,1-6,12H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDONXMOAFYRWME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NC3=C(S2)CCCC3N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclobutyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes:
Starting Materials: Cyclobutylamine and 2-aminothiophenol.
Reaction Conditions: The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate cyclization.
Procedure: The mixture is heated to a temperature range of 100-150°C for several hours, followed by neutralization and purification steps to isolate the desired product.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This often involves:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve safety.
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Purification: Advanced techniques such as crystallization, distillation, and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Cyclobutyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert it to its corresponding amine derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Antimicrobial Properties
Research indicates that 2-cyclobutyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine exhibits significant antimicrobial activity. This makes it a promising candidate for the development of new antibiotics targeting resistant bacterial strains. The compound's mechanism of action involves disrupting bacterial cell wall synthesis and interfering with metabolic pathways crucial for bacterial survival.
Anticancer Activity
The compound has been studied for its anticancer properties, particularly in inhibiting tumor growth and inducing apoptosis in cancer cells. In vitro studies have shown that it can effectively target various cancer cell lines by modulating key signaling pathways involved in cell proliferation and survival .
Case Study:
A study demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models of breast cancer. The results suggest that it may act as a viable lead compound for further development into an anticancer drug .
H1 Receptor Antagonism
The compound has been investigated as a potential H1 receptor antagonist, which could be beneficial in treating allergic reactions and other histamine-related conditions. Its dual receptor specificity may also allow it to function as a therapeutic agent for conditions such as insomnia or anxiety disorders by modulating histaminergic signaling pathways .
Table 1: Summary of Pharmacological Activities
| Activity Type | Mechanism of Action | Potential Applications |
|---|---|---|
| Antimicrobial | Disruption of cell wall synthesis | Antibiotic development |
| Anticancer | Induction of apoptosis and inhibition of proliferation | Cancer therapy |
| H1 Receptor Antagonism | Modulation of histaminergic signaling | Allergy treatment, insomnia therapy |
Organic Synthesis
The synthesis of 2-cyclobutyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine typically involves cyclization reactions starting from readily available precursors such as cyclobutylamines and thiophenols. Optimized synthetic routes are crucial for scaling up production for pharmaceutical applications .
Synthesis Overview:
The most common synthetic route involves:
- Reacting cyclobutylamine with 2-aminothiophenol.
- Cyclization under controlled conditions to form the benzothiazole ring.
- Purification techniques such as recrystallization or chromatography to achieve high purity levels.
Mechanism of Action
The mechanism of action of 2-Cyclobutyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways: The compound can influence various biochemical pathways, potentially leading to therapeutic effects such as neuroprotection or antimicrobial activity.
Comparison with Similar Compounds
Key Structural Analogues
The table below compares the target compound with structurally related benzothiazole derivatives:
Structural Insights :
- Cyclobutyl vs.
- Positional Isomerism : Substitution at the 4- vs. 5-position (e.g., CAS 1255717-68-0 vs. 77529-04-5) affects electronic distribution and molecular interactions .
- Heterocycle Core : Benzothiazoles (6-membered fused ring) vs. thiadiazoles (5-membered ring) exhibit distinct pharmacokinetic profiles; benzothiazoles often show higher metabolic stability .
Physicochemical Properties
- Solubility : Dihydrochloride salts (e.g., CAS 1255717-68-0) exhibit improved aqueous solubility compared to free bases, critical for in vitro assays .
- Crystallinity : Structural analogs like THIP hydrochloride () demonstrate polymorphism, suggesting the target compound may require advanced crystallization techniques for purity .
Biological Activity
2-Cyclobutyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine; dihydrochloride (CAS Number: 2378503-80-9) is a compound belonging to the benzothiazole family, recognized for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
The molecular formula of 2-Cyclobutyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine is C11H16N2S·2HCl with a molecular weight of 281.2 g/mol. The synthesis typically involves the cyclization of cyclobutylamine and 2-aminothiophenol under dehydrating conditions using agents like phosphorus oxychloride or polyphosphoric acid at temperatures ranging from 100°C to 150°C .
Biological Activity Overview
The biological activities of this compound have been explored in various studies, highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. A study reported that related compounds demonstrated antibacterial and antifungal effects with minimal inhibition concentrations (MIC) as low as 50 μg/mL against various pathogens . The structure of 2-Cyclobutyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine suggests it may share similar antimicrobial efficacy.
Anticancer Properties
The compound's potential in cancer therapy has been investigated through molecular docking studies. These studies suggest that it may act on specific molecular targets involved in cancer cell proliferation. The binding affinity and orientation comparable to known anticancer agents indicate its therapeutic promise .
The mechanism by which 2-Cyclobutyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine exerts its biological effects involves interaction with various enzymes and receptors. It is hypothesized that the compound can modulate the activity of specific ion channels and biochemical pathways associated with neuroprotection and antimicrobial activity.
Neuroprotective Effects
Another area of research has explored the neuroprotective effects of benzothiazole derivatives. In vitro studies indicated that some compounds could significantly reduce neuronal injury during ischemia/reperfusion events. This suggests that 2-Cyclobutyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine may also exhibit similar protective properties against neurodegenerative conditions .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine | Similar structure | Antimicrobial | Less potent than cyclobutyl derivative |
| 2-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine | Similar structure | Anticancer | Comparable activity but different selectivity |
The unique cyclobutyl group in 2-Cyclobutyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine may impart distinct steric and electronic properties compared to its methyl or ethyl analogs . This uniqueness could lead to variations in biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
